N-((4-(二甲氨基)-6-甲基嘧啶-2-基)甲基)-3-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

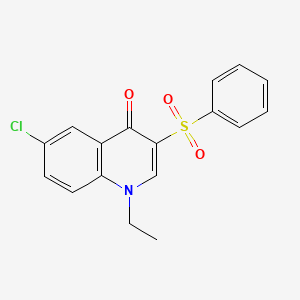

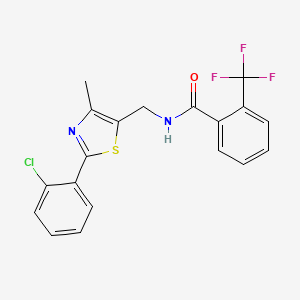

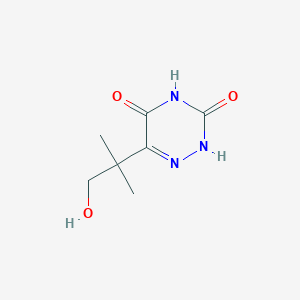

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of a pyrimidine ring and a dimethylamino group suggests that this compound might have interesting chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any potential intermolecular interactions.Chemical Reactions Analysis

Based on the functional groups present in this compound, it could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in different solvents .科学研究应用

Nonlinear Optical Materials

Organic nonlinear optical (NLO) materials play a crucial role in optical signal-processing devices. The unique properties of NLO materials, such as gigantic nonlinearity and ultra-fast response due to π-electrons, make them promising candidates for next-generation information-telecommunication systemsN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide can be explored for its NLO properties, paving the way for novel devices with improved speed, bandwidth, and compactness .

Terahertz-Wave Generation and Detection

In the realm of terahertz (THz) technology, organic NLO crystals have gained attention. Researchers have studied compounds like N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-methoxybenzene-1-sulfonamide for their THz-wave generation and detection capabilities. These materials could find applications in imaging, spectroscopy, and communication systems operating in the THz frequency range .

Catalysts in Selective Oxidation

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide: can serve as a catalyst in selective oxidation reactions. For instance, it has been explored alongside benzyl bromide for the oxidation of methyl aromatics. Its higher catalytic activity compared to other pyridine analogues makes it an interesting candidate for organic synthesis .

Electrical and Optical Properties

Researchers have investigated the electrical and optical properties of related compounds, such as 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) . While DAST is an important NLO material, its poor conductivity and challenging crystal growth process limit practical applications. Similar investigations could shed light on the properties of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide and guide its use in optoelectronic devices .

Characterization of NLO Coefficients

Precise characterization of NLO coefficients is essential for understanding the behavior of organic NLO crystals. Researchers have successfully characterized the second-order NLO coefficients of N-benzyl-2-methyl-4-nitroaniline (BNA) using Maker fringe measurements. Similar studies can be conducted for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide to unravel its NLO properties .

Future Device Fabrications

By clarifying the uncertain NLO properties of organic materials, we can accelerate their application studies. N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide may contribute to future device fabrications, especially when dealing with fragile organic materials. Researchers can explore its potential in various photonic technologies .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11-8-15(19(2)3)18-14(17-11)10-16-23(20,21)13-7-5-6-12(9-13)22-4/h5-9,16H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIUPODAGAQMBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)

![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)

![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)